molecular formula C18H20O3 B5168779 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene

1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene

Cat. No.: B5168779
M. Wt: 284.3 g/mol
InChI Key: NAXZYFUTOJDWNI-UHFFFAOYSA-N
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Description

1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene is an organic compound with a complex structure that includes methoxy, phenoxy, and allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-prop-2-enylphenol with ethylene oxide to form 2-(2-prop-2-enylphenoxy)ethanol. This intermediate is then reacted with methoxybenzene under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction can produce saturated hydrocarbons.

Scientific Research Applications

1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used as an intermediate in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene exerts its effects involves interactions with specific molecular targets. The methoxy and phenoxy groups can interact with enzymes and receptors, influencing various biochemical pathways. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that further modulate biological activities.

Comparison with Similar Compounds

    1-Methoxy-2-propanol: A glycol ether used as a solvent and antifreeze agent.

    1-Methoxy-2-methyl-2-propanol: Used in the synthesis of pharmaceuticals and as a solvent.

    Propylene glycol monomethyl ether: Commonly used in paints and coatings.

Uniqueness: 1-Methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene is unique due to its combination of methoxy, phenoxy, and allyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

1-methoxy-2-[2-(2-prop-2-enylphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-3-8-15-9-4-5-10-16(15)20-13-14-21-18-12-7-6-11-17(18)19-2/h3-7,9-12H,1,8,13-14H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXZYFUTOJDWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOC2=CC=CC=C2CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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